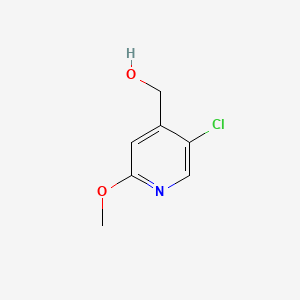

(5-Chloro-2-methoxypyridin-4-yl)methanol

Description

Significance of Pyridine (B92270) Scaffolds in Modern Chemical Research

Pyridine and its derivatives are of paramount importance in modern chemical research, particularly in the realm of medicinal chemistry. The pyridine moiety is a common feature in numerous natural products, including vitamins like niacin and pyridoxine, and alkaloids. nih.gov This "privileged scaffold" is present in a significant number of FDA-approved drugs, highlighting its importance in the development of therapeutic agents. researchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, which allows for crucial interactions with biological targets. nih.gov Consequently, pyridine derivatives have found applications as antibacterial, antifungal, and anticancer agents. researchgate.net Beyond pharmaceuticals, pyridine-based compounds are also utilized in agrochemicals and materials science. researchgate.net

Overview of Substituted Pyridine Derivatives as Chemical Building Blocks

Substituted pyridine derivatives are highly valued as versatile building blocks in organic synthesis. The presence of various functional groups on the pyridine ring allows for a wide range of chemical modifications, enabling the construction of complex molecular architectures. enpress-publisher.com The reactivity of the pyridine ring can be tuned by the electronic nature of its substituents. These functionalized pyridines serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. researchgate.net Their utility lies in their ability to be readily incorporated into larger molecules through various coupling reactions and other transformations, providing a reliable strategy for accessing diverse chemical space in drug discovery and development. enpress-publisher.com

Structural Features and Research Relevance of (5-Chloro-2-methoxypyridin-4-yl)methanol

This compound is a polysubstituted pyridine derivative with distinct structural features that contribute to its chemical reactivity and utility. The pyridine ring is adorned with a chloro group at the 5-position, a methoxy (B1213986) group at the 2-position, and a hydroxymethyl group at the 4-position. The chlorine atom acts as a potential site for nucleophilic substitution or cross-coupling reactions. The methoxy group is an electron-donating group that can influence the reactivity of the pyridine ring. The primary alcohol functionality (hydroxymethyl group) is a versatile handle for further chemical modifications, such as oxidation to an aldehyde or carboxylic acid, or conversion to an ether or ester.

The primary research relevance of this compound lies in its role as a key intermediate in the synthesis of the anticancer drug, Ceritinib. Ceritinib is an anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of certain types of non-small cell lung cancer. In a patented synthetic route, this compound is prepared and subsequently used to construct a larger, more complex portion of the final drug molecule. Specifically, it can be synthesized via the reduction of a corresponding precursor using a reducing agent like sodium borohydride.

While detailed spectroscopic characterization data for this compound is not extensively reported in publicly accessible literature, its identity is well-established through its CAS registry number and its role in validated synthetic procedures.

Data Tables

Table 1: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₈ClNO₂ |

| Molecular Weight | 173.60 g/mol |

| CAS Number | 1227563-49-6 |

| Appearance | Solid (form may vary) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-chloro-2-methoxypyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-11-7-2-5(4-10)6(8)3-9-7/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMZEVZCYYERRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 2 Methoxypyridin 4 Yl Methanol and Its Precursors

Strategies for Constructing the 5-Chloro-2-methoxypyridine (B1587985) Core

The formation of the central pyridine (B92270) ring bearing both a chlorine atom at the 5-position and a methoxy (B1213986) group at the 2-position is a key challenge. Methodologies can be broadly categorized into those that build the pyridine ring from acyclic precursors (annulation) and those that functionalize a pre-existing pyridine ring.

Pyridine annulation reactions involve the formation of the pyridine ring from one or more acyclic starting materials. While numerous methods exist for pyridine synthesis, their application to create a specific, highly substituted pattern like 5-chloro-2-methoxypyridine requires careful selection of precursors.

Hantzsch Pyridine Synthesis: A classical method, the Hantzsch synthesis and its variations condense β-ketoesters, aldehydes, and an ammonia (B1221849) source to form a dihydropyridine, which is then oxidized to the pyridine. To achieve the desired 5-chloro-2-methoxy pattern, appropriately substituted starting materials would be necessary, which can be complex to synthesize themselves.

Bönnemann Cyclization: This method involves the [2+2+2] cycloaddition of two equivalents of acetylene (B1199291) with a nitrile. wikipedia.org To generate the specific target, a substituted nitrile and acetylene would be required, posing significant regioselectivity challenges.

Cascade Annulation Reactions: Modern synthetic methods have introduced cascade or one-pot annulation reactions that can build polysubstituted pyridines from simple starting materials. nih.govresearchgate.net For instance, iron-catalyzed [3+3] annulation of oxime acetates with enaminones provides an efficient route to multi-substituted pyridines. researchgate.net Similarly, a four-component annulation using aromatic aldehydes, methyl ketones, diaryl ethanones, and ammonium (B1175870) acetate (B1210297) has been described for synthesizing tetraarylpyridines. acs.org Adapting these methods for the specific 5-chloro-2-methoxy substitution pattern would depend on the availability and reactivity of the required acyclic precursors.

A general overview of common pyridine synthesis strategies is presented below.

| Synthesis Name | Precursors | General Description |

| Hantzsch Synthesis | β-ketoester, Aldehyde, Ammonia | Condensation reaction to form a dihydropyridine, followed by oxidation. nih.gov |

| Chichibabin Synthesis | Aldehydes, Ketones, Ammonia | Condensation reaction, typically performed in the gas phase at high temperatures over a catalyst. wikipedia.org |

| Bönnemann Cyclization | Nitrile, 2x Acetylene | Cobalt-catalyzed [2+2+2] cycloaddition. wikipedia.org |

| Cascade Annulations | Varies (e.g., oxime acetates, enaminones) | Multi-step reactions in a single pot to rapidly build molecular complexity. nih.govresearchgate.net |

An alternative and often more practical approach is the functionalization of a pre-existing pyridine ring. This involves the sequential or strategic introduction of the chloro and methoxy groups onto the heterocycle.

Halogenation: Introducing a halogen at the 3- or 5-position of a pyridine ring can be challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic aromatic substitution (EAS). nih.gov EAS reactions on pyridine typically require harsh conditions (e.g., strong acids, high temperatures) and often result in mixtures of regioisomers. nih.govnsf.gov

More selective methods have been developed:

Via N-Oxides: Pyridine N-oxides can be used to direct halogenation to the 4-position. nih.gov

Via Zincke Intermediates: A modern approach involves the ring-opening of pyridinium (B92312) salts to form Zincke imines. These electron-rich acyclic intermediates undergo highly regioselective halogenation at the position corresponding to C3 of the original pyridine, followed by ring-closing to yield the 3-halopyridine. nih.govnsf.gov

Via Phosphonium Salts: A strategy for 4-halogenation involves converting the pyridine to a 4-pyridylphosphonium salt, which can then be displaced by a halide nucleophile. nih.gov

Methoxylation: The introduction of a methoxy group at the 2-position is typically achieved via nucleophilic aromatic substitution (SNAr) on a suitable precursor. A common route involves reacting a 2-halopyridine (e.g., 2-chloropyridine) with sodium methoxide (B1231860).

A plausible synthetic sequence to the 5-chloro-2-methoxypyridine core could involve:

Nitration/Chlorination: Starting with 2-aminopyridine (B139424), chlorination can yield 2-amino-5-chloropyridine. Oxidation with hydrogen peroxide in sulfuric acid can then produce 5-chloro-2-nitropyridine. chemicalbook.com

Methoxylation: The nitro group at the 2-position is a strong electron-withdrawing group, activating the position for SNAr. Reaction with sodium methoxide can displace the nitro group to furnish 5-chloro-2-methoxypyridine.

| Reagent/Method | Target Position | Description |

| Elemental Halogen + Acid | 3/5-position | Classical electrophilic aromatic substitution, often requires harsh conditions and lacks selectivity. nsf.gov |

| Zincke Imine Intermediate | 3-position | Ring-opening/halogenation/ring-closing sequence allowing for mild, regioselective halogenation. nih.gov |

| Sodium Methoxide | 2-position | Nucleophilic aromatic substitution on a 2-halopyridine or 2-nitropyridine (B88261) precursor. |

Approaches for Introducing the 4-Hydroxymethyl Functionality

Once the 5-chloro-2-methoxypyridine core is obtained, the final key step is the installation of the hydroxymethyl group at the 4-position. Several reliable methods are available for this transformation.

One of the most common methods for introducing a hydroxymethyl group is through the reduction of a corresponding carboxylic acid or its derivatives, such as esters or nitriles.

The synthesis would first require the preparation of a suitable precursor, such as methyl 5-chloro-2-methoxypyridine-4-carboxylate or 5-chloro-2-methoxy-4-cyanopyridine. The synthesis of 4-cyanopyridine (B195900) itself can be achieved through the ammoxidation of 4-methylpyridine. chemicalbook.comgoogle.com The carboxylate or nitrile can then be reduced to the primary alcohol.

Lithium Aluminum Hydride (LiAlH4): This is a powerful reducing agent capable of reducing both esters and nitriles to primary alcohols in excellent yields. ncert.nic.in The reaction is typically carried out in an anhydrous ethereal solvent like THF or diethyl ether.

Sodium Borohydride (NaBH4): While generally less reactive than LiAlH4, NaBH4 can reduce esters, though often requiring higher temperatures or co-solvents. fiveable.me Its selectivity can be an advantage in the presence of other reducible functional groups.

Catalytic Hydrogenation: Esters can be reduced to alcohols commercially via catalytic hydrogenation, though this often requires high pressures and temperatures. ncert.nic.in

| Reducing Agent | Substrate | Product | Typical Conditions |

| LiAlH4 | Ester, Nitrile, Carboxylic Acid | Primary Alcohol | Anhydrous THF or Et2O, 0°C to reflux. ncert.nic.in |

| NaBH4 | Ester (slower), Aldehyde, Ketone | Primary/Secondary Alcohol | Protic solvents (e.g., EtOH, MeOH). fiveable.me |

| H2 / Catalyst | Ester, Nitrile | Primary Alcohol/Amine | High pressure, high temperature. ncert.nic.in |

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG), typically a Lewis basic moiety, which coordinates to an organolithium reagent (like n-BuLi or s-BuLi) and directs deprotonation to the adjacent ortho-position. baranlab.orgharvard.edu

Hypothetical DoM Route:

Lithiation: Treatment of 5-chloro-2-methoxypyridine with a strong lithium amide base (e.g., LDA) or an alkyllithium at low temperature.

Electrophilic Quench: Addition of anhydrous formaldehyde (B43269) (HCHO) to the reaction mixture to trap the organolithium species.

Workup: Aqueous workup to protonate the resulting alkoxide and yield (5-chloro-2-methoxypyridin-4-yl)methanol.

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is converted into another. fiveable.meimperial.ac.uk If a 4-chloromethyl precursor, (5-chloro-2-methoxypyridin-4-yl)methyl chloride, is available, it can be readily converted to the target alcohol.

The synthesis of the chloromethyl precursor itself could be achieved from 5-chloro-2-methoxy-4-methylpyridine (B1592906) via radical chlorination. However, a more controlled method involves the chlorination of a pre-existing hydroxymethyl group, for example using thionyl chloride (SOCl2) or triphosgene. google.comgoogle.com For the synthesis of the target compound, the reverse reaction, a hydrolysis, is required.

The conversion of the 4-chloromethyl group to the 4-hydroxymethyl group is a standard nucleophilic substitution (SN2) reaction. This can be accomplished under various conditions:

Hydrolysis: Reaction with water, often assisted by a co-solvent like acetone (B3395972) or THF, can displace the chloride.

Acetate Displacement and Saponification: A two-step sequence involving reaction with sodium or potassium acetate to form the corresponding acetate ester, followed by basic hydrolysis (saponification) to yield the alcohol. This method can sometimes provide cleaner results than direct hydrolysis.

This FGI approach is straightforward, assuming an efficient route to the 4-chloromethyl precursor exists. vanderbilt.edu

Stereoselective Synthesis and Chiral Resolution Techniques

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of methods for the enantioselective synthesis of this compound is of significant interest. The primary approaches to obtaining enantiomerically pure forms of this alcohol are through asymmetric synthesis of its precursor ketone or the resolution of the racemic alcohol.

Asymmetric Reduction of Precursor Ketones:

A prominent strategy for stereoselective synthesis involves the asymmetric reduction of the corresponding prochiral ketone, (5-chloro-2-methoxypyridin-4-yl)ketone. This transformation can be achieved using various catalytic systems, including those based on transition metals complexed with chiral ligands. These catalysts facilitate the delivery of a hydride from a reducing agent to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol. While specific examples for the reduction of (5-chloro-2-methoxypyridin-4-yl)ketone are not extensively documented in publicly available literature, the asymmetric reduction of other pyridyl ketones is a well-established methodology. thieme-connect.com For instance, catalysts based on ruthenium, rhodium, and iridium, in combination with chiral phosphine (B1218219) or diamine ligands, have shown high efficacy and enantioselectivity in the hydrogenation or transfer hydrogenation of a variety of ketone substrates. thieme-connect.comnih.gov

Enzymatic Kinetic Resolution:

Kinetic resolution is a widely employed technique for separating enantiomers from a racemic mixture. mdpi.com This method utilizes a chiral catalyst, most commonly an enzyme, that selectively reacts with one enantiomer at a faster rate than the other. For racemic this compound, lipase-catalyzed kinetic resolution is a highly effective approach. mdpi.comjocpr.com Lipases, a class of hydrolases, can enantioselectively acylate the alcohol or hydrolyze its corresponding ester.

In a typical enzymatic kinetic resolution via acylation, the racemic alcohol is treated with an acyl donor, such as vinyl acetate, in the presence of a lipase (B570770). One enantiomer of the alcohol is preferentially acylated, leaving the unreacted enantiomer in high enantiomeric excess. Conversely, in a hydrolysis reaction, a racemic ester of the alcohol is treated with a lipase in an aqueous medium, leading to the selective hydrolysis of one enantiomer to the corresponding alcohol.

Several lipases have demonstrated high efficiency in the resolution of various secondary alcohols, including those with heterocyclic moieties. jocpr.comnih.gov Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, and lipases from Pseudomonas cepacia are among the most frequently used due to their broad substrate scope and high enantioselectivity. mdpi.comnih.gov The choice of solvent, acyl donor, and temperature can significantly influence the reaction's conversion and enantiomeric excess (ee). nih.govnih.gov

Table 1: Examples of Lipase-Catalyzed Kinetic Resolution of Structurally Related Alcohols

| Substrate | Enzyme | Acyl Donor/Solvent | Conversion (%) | Enantiomeric Excess (ee) | Reference |

| Racemic 1-phenylethanol | Novozym 435 | Vinyl acetate / n-hexane | ~50 | >99% for (R)-acetate | nih.govnih.gov |

| Racemic 1-(2-furyl)ethanol | Novozym 435 | Vinyl acetate / n-heptane | High | High | jocpr.com |

| Racemic aryltrimethylsilyl chiral alcohols | Candida antarctica Lipase B | Vinyl acetate / hexane | ~50 | >99% for both enantiomers | nih.gov |

| Racemic secondary alcohols | Burkholderia cepacia lipase | Vinyl acetate / MTBE | 45-50 | up to 99% | jocpr.com |

Green Chemistry Approaches in Synthetic Routes

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals and pharmaceutical intermediates to minimize environmental impact. For the synthesis of this compound and its precursors, several green strategies can be employed.

Biocatalysis:

The use of enzymes, as discussed in the context of chiral resolution, is a cornerstone of green chemistry. Biocatalytic reactions are typically performed under mild conditions (ambient temperature and pressure) in aqueous or biodegradable solvents, reducing energy consumption and the use of hazardous materials. ukri.org The high selectivity of enzymes often eliminates the need for protecting groups, leading to shorter, more atom-economical synthetic routes. ukri.org

Use of Nanocatalysts and Greener Reaction Media:

Recent advancements in catalysis have introduced the use of nanocatalysts for the synthesis of pyridine derivatives. researchgate.net These catalysts can offer high activity and selectivity, and their heterogeneous nature allows for easy separation and recycling, a key principle of green chemistry. researchgate.net Furthermore, the use of environmentally benign solvents, such as water or bio-derived solvents, or conducting reactions under solvent-free conditions, significantly reduces the environmental footprint of the synthesis. researchgate.net Microwave-assisted synthesis has also emerged as a green technique, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nih.gov

Sustainable Synthetic Routes to Pyridine Scaffolds:

Research into sustainable methods for constructing the pyridine ring itself is an active area. ukri.org This includes the development of one-pot multicomponent reactions that combine simple, readily available starting materials to form highly substituted pyridines in a single step, maximizing atom economy and reducing waste. nih.gov Additionally, efforts are being made to utilize biomass-derived feedstocks for the synthesis of pyridine intermediates, moving away from petrochemical-based starting materials. ukri.org

Table 2: Overview of Green Chemistry Approaches in Pyridine Synthesis

| Green Approach | Catalyst/Method | Reaction Conditions | Key Advantages | Reference |

| Biocatalysis | Lipases, Dehydrogenases | Mild (e.g., room temp.), often aqueous media | High selectivity, reduced waste, biodegradable catalysts | mdpi.comukri.org |

| Nanocatalysis | Magnetic nanocatalysts (e.g., Fe3O4@Niacin) | Microwave irradiation, water | High yields, easy catalyst recovery and reuse | researchgate.net |

| Microwave-Assisted Synthesis | - | Shorter reaction times, often solvent-free | Increased efficiency, reduced energy consumption | nih.gov |

| Multicomponent Reactions | Various catalysts | One-pot synthesis | High atom economy, reduced number of synthetic steps | nih.gov |

| Use of Sustainable Feedstocks | Biocatalytic conversion of biomass | - | Reduces reliance on petrochemicals | ukri.org |

Advanced Spectroscopic and Crystallographic Characterization of 5 Chloro 2 Methoxypyridin 4 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of (5-Chloro-2-methoxypyridin-4-yl)methanol. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete structural map can be assembled.

The ¹H NMR spectrum of this compound provides information on the number and electronic environment of protons in the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing and donating effects of the substituents on the pyridine (B92270) ring. The aromatic region would typically display signals for the two protons on the pyridine ring. The proton at position 3 is expected to appear as a singlet, influenced by the adjacent methoxy (B1213986) group. The proton at position 6, also a singlet, would be influenced by the adjacent chloro and nitrogen atoms. The methoxy group (-OCH₃) protons would present as a distinct singlet, and the methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) would also produce a singlet. The hydroxyl proton (-OH) may appear as a broad singlet, and its position can be concentration and solvent-dependent.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The pyridine ring carbons would exhibit distinct signals, with their chemical shifts significantly affected by the attached functional groups (chloro, methoxy, and hydroxymethyl) and the ring nitrogen. The carbon of the methoxy group and the methylene carbon of the hydroxymethyl group would also have characteristic chemical shifts.

Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values and can vary based on solvent and experimental conditions.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | ~6.8 - 7.2 | Singlet |

| H-6 | ~8.0 - 8.3 | Singlet |

| -OCH₃ | ~3.9 - 4.1 | Singlet |

| -CH₂OH | ~4.5 - 4.8 | Singlet |

| -OH | Variable | Broad Singlet |

Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and can vary based on solvent and experimental conditions.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | ~160 - 165 |

| C-3 | ~105 - 110 |

| C-4 | ~145 - 150 |

| C-5 | ~115 - 120 |

| C-6 | ~140 - 145 |

| -CH₂OH | ~60 - 65 |

| -OCH₃ | ~50 - 55 |

To definitively assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed. researchgate.netslideshare.netyoutube.com

COSY (Correlation Spectroscopy) : This experiment establishes proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would be expected to show no cross-peaks between the aromatic protons (H-3 and H-6) or the methylene and methoxy protons, as they are not on adjacent carbons and are separated by heteroatoms or quaternary carbons, confirming their singlet nature in the ¹H NMR spectrum. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu An HSQC spectrum would show a cross-peak connecting the H-3 signal to the C-3 signal, the H-6 signal to the C-6 signal, the methoxy proton signal to the methoxy carbon signal, and the methylene proton signal to the methylene carbon signal. This allows for the unambiguous assignment of the carbon signals for all protonated carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. pdx.edu

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula. For this compound, with a molecular formula of C₇H₈ClNO₂, the calculated monoisotopic mass is 173.0243 Da. researchgate.net An experimental HRMS measurement would be expected to yield a value very close to this calculated mass, confirming the elemental composition. The presence of the chlorine atom would also be evident from the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the molecular ion peak, corresponding to the ³⁷Cl isotope.

Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ (C₇H₉ClNO₂) | 174.0316 |

| [M+Na]⁺ (C₇H₈ClNO₂Na) | 196.0136 |

Key fragmentation pathways would likely involve the loss of the hydroxymethyl group, the methoxy group, or the chlorine atom. For example, a common fragmentation would be the loss of a formaldehyde (B43269) molecule (CH₂O, 30 Da) from the hydroxymethyl group or the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bonds within the molecule.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic ring and the methyl/methylene groups, C=C and C=N stretching vibrations of the pyridine ring, C-O stretching of the ether and alcohol, and the C-Cl stretch.

The Raman spectrum would also provide information on these vibrational modes, often with different relative intensities compared to the IR spectrum, which can be particularly useful for analyzing the skeletal vibrations of the pyridine ring.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch (alcohol) | IR | 3200 - 3600 (broad) |

| Aromatic C-H Stretch | IR/Raman | 3000 - 3100 |

| Aliphatic C-H Stretch | IR/Raman | 2850 - 3000 |

| C=C, C=N Ring Stretch | IR/Raman | 1400 - 1600 |

| C-O Stretch (ether) | IR | 1200 - 1300 (asymmetric), 1000-1100 (symmetric) |

| C-O Stretch (alcohol) | IR | 1000 - 1200 |

| C-Cl Stretch | IR/Raman | 600 - 800 |

Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups within a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum is expected to be dominated by vibrations from its hydroxyl, methoxy, and chloro-substituted pyridine moieties.

The key expected vibrational modes include:

O-H Stretch: A broad and strong absorption band is anticipated in the region of 3400-3200 cm⁻¹, characteristic of the stretching vibration of the hydroxyl (-OH) group involved in intermolecular hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations from the pyridine ring are expected to appear around 3100-3000 cm⁻¹. Aliphatic C-H stretching vibrations from the methoxy (-OCH₃) and methylene (-CH₂OH) groups will likely be observed in the 3000-2850 cm⁻¹ range.

C=C and C=N Ring Stretches: The pyridine ring exhibits characteristic stretching vibrations in the 1600-1400 cm⁻¹ region.

C-O Stretches: Two distinct C-O stretching bands are predicted. The aryl ether linkage (pyridine-OCH₃) is expected to produce a strong, sharp band around 1250 cm⁻¹, while the primary alcohol C-O stretch (Ar-CH₂-OH) typically appears in the 1050-1000 cm⁻¹ range.

C-Cl Stretch: The stretching vibration for the carbon-chlorine bond attached to the aromatic ring is expected to be found in the 1100-800 cm⁻¹ region.

The precise positions of these bands can be influenced by the electronic effects of the substituents on the pyridine ring and the specific intermolecular interactions present in the analyzed sample.

Hydrogen Bonding Network Analysis

The solid-state packing of this compound is expected to be significantly influenced by hydrogen bonding. The primary hydrogen bond donor is the hydroxyl group (-OH) of the methanol (B129727) substituent, while the primary acceptor is the nitrogen atom of the pyridine ring. roaldhoffmann.com This interaction leads to the formation of strong O-H···N hydrogen bonds.

Electronic Absorption (UV-Vis) Spectroscopy

Chromophore Analysis

The primary chromophore in this compound is the substituted pyridine ring. This heteroaromatic system gives rise to electronic transitions in the ultraviolet (UV) region of the electromagnetic spectrum. The expected transitions are of two main types:

π→π* Transitions: These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. The presence of substituents (-Cl, -OCH₃, -CH₂OH) on the pyridine ring can shift the position and intensity of these bands compared to unsubstituted pyridine.

n→π* Transitions: These lower-intensity absorptions result from the promotion of a non-bonding electron (from the nitrogen or oxygen heteroatoms) to a π* antibonding orbital. The lone pair on the pyridine nitrogen is a classic source for this type of transition in heteroaromatic compounds.

Solvent Effects on Electronic Transitions

The polarity of the solvent can significantly influence the energy of electronic transitions, leading to shifts in the absorption maxima (λmax). This phenomenon is known as solvatochromism.

n→π* Transitions: These transitions typically exhibit a hypsochromic shift (blue shift, or shift to shorter wavelength) as solvent polarity increases. Protic solvents, such as water and methanol, can stabilize the non-bonding electrons on the nitrogen atom through hydrogen bonding, increasing the energy required for the n→π* transition. evitachem.com

π→π* Transitions: These transitions generally show a bathochromic shift (red shift, or shift to longer wavelength) with increasing solvent polarity. Polar solvents tend to stabilize the more polar excited state (π*) to a greater extent than the ground state (π), thus decreasing the energy gap for the transition.

Therefore, when analyzing the UV-Vis spectrum of this compound in a series of solvents with varying polarity, a blue shift in the n→π* band and a red shift in the π→π* band would be expected as polarity increases.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Crystal System, Space Group, and Unit Cell Parameters

While the specific crystal structure of this compound has not been reported in the surveyed literature, analysis of structurally similar compounds provides insight into the likely crystallographic parameters. Substituted pyridine and chlorophenyl derivatives often crystallize in centrosymmetric space groups within monoclinic or orthorhombic crystal systems.

Below is a table of crystallographic data for several related compounds, illustrating the typical parameters observed for this class of molecules. It is important to note that this data is for analogous compounds and not for this compound itself.

Table 1: Crystallographic Data for Structurally Related Compounds

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Citation |

|---|---|---|---|---|---|---|---|---|---|

| (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol | Monoclinic | P2₁/c | 9.8055 | 6.2259 | 17.5841 | 90 | 100.224 | 90 | nih.gov |

Compound Names

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol |

| 6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile |

| Water |

Molecular Conformation and Torsion Angle Analysis

The molecular conformation of a compound like this compound would be determined by the spatial arrangement of its substituent groups—the chloro, methoxy, and methanol groups—relative to the pyridine ring. The planarity of the pyridine ring itself and the orientation of these substituents are key conformational features.

Torsion angles, which describe the rotation around a chemical bond, are critical for a precise description of the molecule's three-dimensional shape. For this specific compound, key torsion angles would include:

The angle defining the orientation of the methanol group relative to the pyridine ring (e.g., C3-C4-C7-O2).

The angle describing the orientation of the methoxy group (e.g., C1-C2-O1-C8).

These angles are influenced by steric hindrance between adjacent groups and electronic effects within the molecule. For instance, in related structures, the methanol group's orientation is often dictated by its involvement in hydrogen bonding.

A hypothetical data table for torsion angles would look like this:

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |

| C3 | C4 | C7 | O2 | Data not available |

| C5 | C4 | C7 | O2 | Data not available |

| C1 | C2 | O1 | C8 | Data not available |

| N1 | C2 | O1 | C8 | Data not available |

This table is for illustrative purposes only. Specific values for this compound are not available in the public domain.

Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonds, Halogen Bonds, π-π Stacking)

Hydrogen Bonds: The hydroxyl group of the methanol substituent is a strong hydrogen bond donor, and the pyridine nitrogen atom is a potential acceptor. Therefore, strong O-H···N hydrogen bonds would be expected to be a dominant feature in the crystal packing, likely forming chains or more complex networks of molecules.

Halogen Bonds: The chlorine atom on the pyridine ring can act as a halogen bond donor, interacting with Lewis bases (electron-rich atoms) like oxygen or nitrogen on neighboring molecules. These C-Cl···O or C-Cl···N interactions can play a significant role in directing the crystal packing.

π-π Stacking: The aromatic pyridine rings could stack on top of each other. The geometry of this stacking (e.g., parallel-displaced or T-shaped) would depend on the electronic distribution within the ring, which is influenced by the electron-withdrawing and -donating substituents.

In the absence of experimental data, a definitive description of these interactions for this specific compound remains speculative.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. uni.lu By mapping properties onto this unique molecular surface, one can gain insights into the nature and relative importance of different types of atomic contacts.

The analysis generates several key outputs:

d_norm surface: This surface is colored to show intermolecular contacts that are shorter (red), longer (blue), or at the van der Waals separation distance (white). Red spots on the d_norm map highlight the most significant interactions, such as strong hydrogen or halogen bonds. sigmaaldrich.com

A hypothetical data table for Hirshfeld surface analysis contributions would be:

| Contact Type | Contribution (%) |

| H···H | Data not available |

| O···H/H···O | Data not available |

| Cl···H/H···Cl | Data not available |

| C···H/H···C | Data not available |

| C···C | Data not available |

| N···H/H···N | Data not available |

| Other | Data not available |

This table is for illustrative purposes only. Specific values for this compound are not available.

Computational Chemistry and Theoretical Investigations of 5 Chloro 2 Methoxypyridin 4 Yl Methanol

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed information about electron distribution and geometry, which are essential for predicting chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the ground-state properties of molecules. A typical DFT analysis of (5-Chloro-2-methoxypyridin-4-yl)methanol would involve geometry optimization to find the lowest energy arrangement of its atoms.

Theoretical calculations on similar substituted pyridines have often employed the B3LYP functional with a basis set such as 6-31G* or higher to achieve a balance between accuracy and computational cost. acs.org Such a calculation for the title compound would yield key geometric parameters. The pyridine (B92270) ring is expected to be largely planar, with the substituents causing minor deviations. The presence of the electronegative chlorine and oxygen atoms will influence bond lengths and angles through inductive effects.

Illustrative Optimized Geometric Parameters (DFT/B3LYP/6-31G)*

This table presents plausible, non-experimental data for illustrative purposes, based on known values for similar molecular structures.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C2-Cl | ~1.74 Å |

| C5-O(Me) | ~1.36 Å | |

| C4-C(H2OH) | ~1.51 Å | |

| O-H | ~0.97 Å | |

| Bond Angle | Cl-C2-N1 | ~116° |

| C4-C5-O(Me) | ~125° |

Molecular orbital (MO) analysis provides insight into the distribution of electrons within the molecule. For this compound, the electron density is expected to be highest around the most electronegative atoms: the nitrogen of the pyridine ring, the oxygen of the methoxy (B1213986) group, the oxygen of the methanol (B129727) group, and the chlorine atom. The aromatic pyridine ring will exhibit a delocalized π-electron system. The methoxy group, being an electron-donating group, will increase the electron density on the pyridine ring, particularly at the ortho and para positions relative to its point of attachment. Conversely, the chlorine atom acts as an electron-withdrawing group through induction.

Prediction of Reactivity and Regioselectivity

Computational methods are invaluable for predicting how and where a molecule is likely to react.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich pyridine ring and the oxygen atoms of the methoxy and methanol groups. The LUMO, conversely, would be distributed over the π-system of the ring, with significant contributions from the carbon atoms attached to the electronegative substituents.

Illustrative FMO Properties

This table presents plausible, non-experimental data for illustrative purposes.

| Property | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of likely electrophilic attack |

| LUMO Energy | -1.2 eV | Region of likely nucleophilic attack |

The Molecular Electrostatic Potential (ESP) surface is a visual representation of the charge distribution around a molecule. It is used to predict sites for electrophilic and nucleophilic attack. For this compound, the ESP map would show negative potential (typically colored red) around the nitrogen and oxygen atoms, indicating these are the most likely sites for protonation or interaction with electrophiles. Regions of positive potential (typically colored blue) would be found around the hydrogen atoms, especially the hydroxyl proton of the methanol group, making it a potential hydrogen bond donor.

Conformational Landscape and Energy Minima Analysis

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape or conformation. This compound has several rotatable single bonds, primarily the C-C bond connecting the methanol group to the ring and the C-O bond of the methoxy group.

A conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformer. This process, known as a potential energy surface scan, identifies the low-energy, stable conformers (energy minima) and the energy barriers between them (transition states). Studies on similar ortho-substituted pyridines show that steric and electronic interactions, such as repulsion between lone pairs or the formation of intramolecular hydrogen bonds, dictate the preferred conformations. acs.org For the title compound, the orientation of the hydroxymethyl and methoxy groups relative to the pyridine ring and the chlorine atom would be the primary determinant of its conformational preferences.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational method used to explore the conformational space of a molecule over time. For this compound, MD simulations can reveal the preferred spatial arrangements of its constituent atoms, particularly the orientation of the methoxy and hydroxymethyl groups relative to the pyridine ring.

These simulations typically involve placing the molecule in a solvent box, often water, to mimic physiological conditions. The system's trajectory is then calculated by integrating Newton's laws of motion for every atom, governed by a force field that describes the potential energy of the system. By analyzing the trajectory over nanoseconds or even microseconds, the most stable and frequently occurring conformations can be identified. This analysis is critical for understanding how the molecule might interact with biological targets. nih.govresearchgate.net

Table 1: Hypothetical Predominant Conformers of this compound from Molecular Dynamics Simulation

| Conformer | Dihedral Angle (C3-C4-CH2-O) | Dihedral Angle (C1-C2-O-CH3) | Population (%) |

| 1 | ~60° | ~0° | 45 |

| 2 | ~-60° | ~0° | 45 |

| 3 | ~180° | ~0° | 10 |

Note: This data is illustrative and based on typical conformational preferences of similar substituted pyridines.

Theoretical Spectroscopic Data Prediction (e.g., NMR, IR, UV-Vis)

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules. scielo.org.zayoutube.com These predictions are invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted. These calculated shifts, when compared to experimental data, can help in the complete assignment of the NMR spectrum. For this compound, the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methoxy group will significantly influence the chemical shifts of the pyridine ring protons and carbons. scielo.br

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

| H3 | ~6.8 | C2 | ~164 |

| H6 | ~8.1 | C3 | ~108 |

| OCH₃ | ~3.9 | C4 | ~145 |

| CH₂OH | ~4.6 | C5 | ~115 |

| OH | ~5.4 | C6 | ~148 |

| OCH₃ | ~54 | ||

| CH₂OH | ~62 |

Note: These values are hypothetical and derived from general principles and data for analogous compounds. nih.gov

IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. longdom.org The resulting theoretical Infrared (IR) spectrum shows characteristic peaks corresponding to specific bond vibrations. For instance, the O-H stretch of the alcohol, the C-O stretches of the ether and alcohol, the C-Cl stretch, and the various aromatic C-H and C-C/C-N stretching and bending modes can be predicted. nih.gov These calculated frequencies are often scaled to better match experimental results. longdom.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. scielo.org.za This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the π-π* transitions of the pyridine ring are expected to be the most prominent, and their wavelengths can be influenced by the substituents. nii.ac.jp

Modeling of Intermolecular Interactions relevant to Biological Systems

Understanding how this compound interacts with biological macromolecules, such as proteins, is a key aspect of computational drug design. nih.gov Molecular docking is a widely used technique to predict the binding orientation and affinity of a small molecule to the active site of a target protein. nih.govacs.org

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The this compound molecule is then computationally "docked" into the binding site, and various scoring functions are used to estimate the binding energy. nih.gov These studies can identify key intermolecular interactions, such as hydrogen bonds between the hydroxymethyl group and amino acid residues, or halogen bonds involving the chlorine atom. The methoxy group and the pyridine nitrogen can also participate in various non-covalent interactions. acs.org

Following docking, MD simulations of the protein-ligand complex can provide further insights into the stability of the binding mode and the dynamics of the interactions over time. nih.gov The binding free energy can also be calculated using more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to provide a more quantitative estimate of the binding affinity. nih.gov

Table 3: Potential Intermolecular Interactions of this compound in a Hypothetical Protein Active Site

| Functional Group | Potential Interaction Type | Potential Interacting Residue |

| Hydroxymethyl (-CH₂OH) | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr, Asn, Gln |

| Methoxy (-OCH₃) | Hydrogen Bond Acceptor | Lys, Arg, His |

| Pyridine Nitrogen | Hydrogen Bond Acceptor, π-cation | Lys, Arg, Aromatic residues |

| Chlorine (-Cl) | Halogen Bond, Hydrophobic | Electron-rich atoms, Leu, Val |

| Aromatic Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, His |

Note: This table is illustrative and lists potential interactions based on the chemical nature of the compound's functional groups.

Chemical Transformations and Derivatization Strategies for 5 Chloro 2 Methoxypyridin 4 Yl Methanol

Reactions at the Hydroxymethyl Group

The primary alcohol functionality of (5-Chloro-2-methoxypyridin-4-yl)methanol is a key site for various chemical modifications, including oxidation, etherification, esterification, and nucleophilic substitution.

Oxidation to Aldehyde and Carboxylic Acid Derivatives

The hydroxymethyl group can be selectively oxidized to form either the corresponding aldehyde, 5-chloro-2-methoxyisonicotinaldehyde, or the carboxylic acid, 5-chloro-2-methoxyisonicotinic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Common oxidizing agents for the conversion to aldehydes include manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Dess-Martin periodinane (DMP). These reagents are known for their mildness, which helps to prevent over-oxidation to the carboxylic acid.

For the synthesis of the carboxylic acid derivative, stronger oxidizing agents are typically employed. Potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can effectively oxidize the primary alcohol to the carboxylic acid. The resulting 5-chloro-2-methoxyisonicotinic acid is a valuable intermediate in medicinal chemistry. alchempharmtech.com

| Starting Material | Reagent/Conditions | Product |

|---|---|---|

| This compound | MnO₂, Dichloromethane (B109758) | 5-Chloro-2-methoxyisonicotinaldehyde |

| This compound | KMnO₄, H₂O, Heat | 5-Chloro-2-methoxyisonicotinic acid |

Etherification and Esterification Reactions

The hydroxyl group readily undergoes etherification and esterification reactions. Standard Williamson ether synthesis conditions, involving a strong base like sodium hydride (NaH) to deprotonate the alcohol followed by reaction with an alkyl halide (R-X), can be used to form ethers.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid, acid chloride, or acid anhydride (B1165640). The Fischer esterification, which involves reacting with a carboxylic acid in the presence of a strong acid catalyst, is a common method. Alternatively, reaction with a more reactive acyl chloride or anhydride in the presence of a base like pyridine (B92270) or triethylamine (B128534) provides a high-yielding route to the corresponding esters. Reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) can also facilitate this transformation. researchgate.net

| Reaction Type | Reagents | Product Class |

|---|---|---|

| Etherification | 1. NaH 2. R-X (e.g., CH₃I) | 4-(Alkoxymethyl)-5-chloro-2-methoxypyridine |

| Esterification | R-COCl, Pyridine | (5-Chloro-2-methoxypyridin-4-yl)methyl ester |

Nucleophilic Substitution Reactions

The hydroxymethyl group can be converted into a good leaving group, such as a halide or a sulfonate ester, to facilitate nucleophilic substitution. Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can transform the alcohol into the corresponding 4-(chloromethyl) or 4-(bromomethyl) derivative. chemicalbook.com These haloalkylpyridines are reactive intermediates that can subsequently react with a wide range of nucleophiles (e.g., amines, cyanides, thiols) to introduce diverse functional groups at the 4-position. For instance, reaction with thionyl chloride in dichloromethane can yield 4-(chloromethyl)-5-chloro-2-methoxypyridine. chemicalbook.com

Modifications of the Pyridine Ring

The pyridine ring of this compound is amenable to modification through various reactions, including electrophilic aromatic substitution and metal-catalyzed cross-coupling.

Electrophilic Aromatic Substitution (considering directing groups)

The electronic properties of the existing substituents on the pyridine ring dictate the position of incoming electrophiles. The methoxy (B1213986) group (-OCH₃) at the 2-position is a strong activating group and an ortho-, para-director due to its ability to donate electron density through resonance. youtube.comlibretexts.org The chloro group (-Cl) at the 5-position is a deactivating group but is also an ortho-, para-director because its resonance effect, which directs ortho and para, outweighs its inductive withdrawing effect in determining regioselectivity. libretexts.orgscielo.org.mx

Considering the positions relative to these groups:

The C3 position is ortho to the activating methoxy group and meta to the chloro group.

The C6 position is para to the chloro group and meta to the methoxy group.

The powerful activating and directing effect of the methoxy group generally dominates, making the C3 position the most likely site for electrophilic attack. Reactions like nitration (using HNO₃/H₂SO₄) or halogenation would be expected to yield the 3-substituted product predominantly. mnstate.edu

Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions

The chlorine atom at the 5-position serves as a reactive site for metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the chloro-substituted pyridine with a boronic acid or ester. libretexts.orgorganic-chemistry.org This is a highly versatile method for creating biaryl or heteroaryl structures. nih.gov For example, reacting a derivative of this compound with an arylboronic acid in the presence of a palladium catalyst (like Pd(PPh₃)₄ or systems using Pd₂(dba)₃ with specialized ligands) and a base can form a C-C bond at the C5 position. organic-chemistry.orgresearchgate.net

Buchwald-Hartwig Amination: This is another palladium-catalyzed reaction used to form carbon-nitrogen bonds by coupling the aryl chloride with an amine. wikipedia.orgorganic-chemistry.org This reaction is instrumental in synthesizing aryl amines. wikipedia.orglibretexts.org The choice of palladium precursor, a bulky electron-rich phosphine (B1218219) ligand (such as XPhos or SPhos), and a base is crucial for the reaction's success. youtube.com

These cross-coupling reactions significantly expand the synthetic utility of this compound, allowing for the construction of complex molecules often found in pharmaceuticals and materials science. wikipedia.org

| Reaction Name | Catalyst System (Example) | Coupling Partner | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Ar-B(OH)₂ | Carbon-Carbon |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, XPhos, Base (e.g., NaOtBu) | R₂NH | Carbon-Nitrogen |

Nucleophilic Aromatic Substitution on Pyridines

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present and the ring is further activated by electron-withdrawing substituents. libretexts.org In the case of this compound, the chloro group at the C-5 position serves as a potential leaving group for such transformations.

The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the electron-withdrawing nature of the ring nitrogen atom. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the substituted product.

Below is a table illustrating potential nucleophilic aromatic substitution reactions on this compound.

| Nucleophile | Reagent Example | Expected Product |

| Amine | Pyrrolidine | (5-(Pyrrolidin-1-yl)-2-methoxypyridin-4-yl)methanol |

| Alkoxide | Sodium Methoxide (B1231860) | (2,5-Dimethoxypyridin-4-yl)methanol |

| Thiolate | Sodium Thiophenoxide | (2-Methoxy-5-(phenylthio)pyridin-4-yl)methanol |

| Azide | Sodium Azide | (5-Azido-2-methoxypyridin-4-yl)methanol |

Selective Functionalization and Protecting Group Strategies

The presence of two distinct functional groups in this compound—the primary alcohol (hydroxymethyl group) and the substituted pyridine ring—necessitates the use of selective functionalization and protecting group strategies for controlled chemical synthesis. organic-chemistry.org Protecting groups are temporarily installed to mask a reactive functional group, preventing it from reacting while transformations are carried out elsewhere in the molecule. wikipedia.org

The hydroxyl group is a common site for protection. It can be converted into various ethers or esters that are stable under certain reaction conditions but can be selectively removed later. For instance, protecting the alcohol allows for harsh reaction conditions to be used for modifying the pyridine ring, such as metal-catalyzed cross-coupling reactions at the C-5 position (after conversion of the chloro group to a more suitable functional group if necessary).

Conversely, the reactivity of the pyridine nitrogen can be modulated. While it is generally a weak base, it can be quaternized to further activate the ring for nucleophilic attack or to alter its electronic properties.

An effective synthetic strategy often relies on orthogonal protecting groups, which can be removed under distinct conditions without affecting each other. wikipedia.org This allows for the sequential functionalization of different parts of the molecule.

The following table details common protecting groups for the hydroxyl functionality and their typical deprotection conditions.

| Protecting Group | Abbreviation | Reagents for Protection | Reagents for Deprotection |

| tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, Imidazole | Tetrabutylammonium fluoride (B91410) (TBAF) |

| Benzyl ether | Bn | Benzyl bromide (BnBr), NaH | H₂, Pd/C (Hydrogenolysis) |

| Acetate (B1210297) ester | Ac | Acetic anhydride, Pyridine | NaOH or K₂CO₃ in Methanol (B129727) |

| Tetrahydropyranyl ether | THP | Dihydropyran (DHP), p-TsOH | Acetic acid in THF/water |

Multicomponent Reactions Incorporating the this compound Moiety

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. bohrium.com These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. bohrium.com

While specific examples of this compound being used directly in MCRs are not prevalent in the literature, its structural motifs can be envisioned as key components in such reactions. For instance, a derivative, (5-Chloro-2-methoxypyridin-4-yl)carbaldehyde, could serve as the aldehyde component in well-known MCRs for the synthesis of complex heterocyclic systems.

One such example is the Hantzsch pyridine synthesis, which is a classic MCR that typically involves an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. acsgcipr.org By using a pyridine-based aldehyde, this reaction could be adapted to create more complex, fused, or substituted polypyridyl systems.

The table below outlines a hypothetical Hantzsch-type multicomponent reaction utilizing a derivative of the title compound.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

| (5-Chloro-2-methoxypyridin-4-yl)carbaldehyde | Ethyl acetoacetate (B1235776) (2 equiv.) | Ammonium (B1175870) acetate | Acetic acid, heat | 1,4-Dihydropyridine derivative |

Such strategies would allow for the incorporation of the substituted pyridine core of this compound into larger, more complex molecular architectures in a highly efficient manner.

Role of 5 Chloro 2 Methoxypyridin 4 Yl Methanol As a Synthetic Intermediate and Building Block

Precursor for Advanced Heterocyclic Systems

The structure of (5-Chloro-2-methoxypyridin-4-yl)methanol makes it an ideal starting material for the construction of fused heterocyclic systems. The presence of reactive sites allows for annulation reactions, where additional rings are built onto the existing pyridine (B92270) core. For instance, the nitrogen atom of the pyridine ring and the adjacent carbon atoms can participate in cyclization reactions to form bicyclic systems such as imidazopyridines. nih.govnih.govorganic-chemistry.orgresearchgate.netrsc.org The synthesis of imidazo[1,2-a]pyridines, a class of compounds with significant interest in medicinal chemistry, often involves the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone. While direct examples starting from this compound are not extensively documented in publicly available research, its structural motifs are present in more complex fused systems. nih.gov The inherent reactivity of the chloro and methoxy (B1213986) substituents can be exploited to introduce further diversity into the resulting fused heterocycles.

Scaffold in the Development of Pyridine-Containing Molecules

The pyridine ring is a ubiquitous scaffold in medicinal chemistry and materials science. lifechemicals.comasianpubs.org this compound serves as a versatile scaffold for the development of a wide range of pyridine-containing molecules due to its multiple points of functionalization. The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or it can be converted into other functional groups, providing a handle for further synthetic transformations. The chlorine atom can be displaced through nucleophilic aromatic substitution reactions, allowing for the introduction of various substituents at the 5-position. The methoxy group can also be a site for chemical modification, although it is generally less reactive than the chloro group.

An example of a complex bioactive molecule that contains a substituted pyridine core is 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid. nih.gov While the synthesis of this specific molecule does not start from this compound, its structure underscores the importance of the substituted pyridine scaffold in the design of biologically active compounds. nih.gov The ability to systematically modify the substituents on the pyridine ring of this compound makes it a valuable tool for establishing structure-activity relationships (SAR) in drug discovery programs.

Applications in Ligand Design for Catalysis

The development of novel ligands is crucial for advancing the field of transition metal catalysis. Pyridine-containing molecules are widely used as ligands due to the ability of the nitrogen atom to coordinate with metal centers. This compound can be envisioned as a precursor for the synthesis of chiral and achiral ligands for various catalytic applications. The hydroxymethyl group can be used to introduce chelating arms, and the electronic properties of the pyridine ring can be tuned by modifying the chloro and methoxy substituents.

Chiral pyridine-derived ligands have proven to be highly effective in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. capes.gov.bracs.org While specific ligands derived directly from this compound and their catalytic applications are not yet prominent in the literature, the versatility of its structure suggests potential in this area. The development of new pyridine-based ligands continues to be an active area of research, with a focus on creating more efficient and selective catalysts for a wide range of chemical transformations. chiba-u.jprsc.org

Contribution to Target-Oriented Synthesis

Target-oriented synthesis aims to prepare a specific molecule, often a natural product or a designed bioactive compound, through a logical and efficient synthetic route. The strategic placement of functional groups in this compound makes it a potentially valuable intermediate in the total synthesis of complex natural products and pharmaceuticals that contain a substituted pyridine moiety. The ability to selectively manipulate the different functional groups on the pyridine ring allows for the controlled construction of complex molecular architectures.

The synthesis of pyridine-based macrocycles, for example, often relies on the use of functionalized pyridine building blocks that can be cyclized to form large rings. researchgate.netnih.govresearchgate.netmdpi.com While no published total synthesis explicitly reports the use of this compound as a key intermediate, its structural features are congruent with those required for the synthesis of certain complex targets. The continued exploration of new synthetic methodologies and the demand for novel bioactive molecules may lead to the future application of this versatile building block in target-oriented synthesis.

Academic Research on 5 Chloro 2 Methoxypyridin 4 Yl Methanol in Medicinal Chemistry Scaffolds

Structural Motif within Enzyme Inhibitors and Modulators

The (5-Chloro-2-methoxypyridin-4-yl)methanol scaffold is of significant interest in the design of enzyme inhibitors and modulators due to the versatile nature of the substituted pyridine (B92270) ring. While direct studies on this specific molecule are limited, the functional groups present are known to contribute to binding and activity in various enzyme classes. For instance, the pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in many enzyme active sites.

A notable example of a related scaffold being utilized in enzyme inhibition is the development of a highly selective chemical probe for monocarboxylate transporter 4 (MCT4), an enzyme implicated in cancer metabolism. nih.gov Researchers developed 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid, which incorporates a 4-methoxypyridine (B45360) moiety. nih.gov This compound demonstrated potent and selective inhibition of MCT4, highlighting the potential of methoxypyridine-based structures to serve as foundational elements for enzyme inhibitors. nih.gov The optimization of this class of inhibitors was guided by cellular screening, leading to a tool compound that allows for the investigation of MCT4's role in tumor biology. nih.gov

The chloro and methoxy (B1213986) substituents on the this compound ring are critical for modulating the electronic properties and, consequently, the reactivity and binding affinity of the molecule. The electron-withdrawing nature of the chlorine atom can influence the pKa of the pyridine nitrogen, while the electron-donating methoxy group can impact the electron density of the ring system. Such modifications are crucial in fine-tuning the interaction with specific amino acid residues within an enzyme's active site.

Design Principles for Pyridine-Based Pharmacophores

The design of pyridine-based pharmacophores is a well-established strategy in medicinal chemistry. The pyridine ring is considered a "privileged" scaffold due to its ability to interact with a wide range of biological targets through various non-covalent interactions. Key design principles for these pharmacophores include:

Hydrogen Bonding: The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor. The hydroxymethyl group at the 4-position of this compound can act as both a hydrogen bond donor and acceptor, providing additional points of interaction.

Aromatic Interactions: The aromatic nature of the pyridine ring allows for π-π stacking and cation-π interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in a protein's binding pocket.

Dipole and Quadrupole Moments: The heteroaromatic nature of the pyridine ring creates a dipole moment that can lead to favorable dipole-dipole interactions. The distribution of electron density can be further tuned by substituents.

Vectorial Display of Substituents: The rigid geometry of the pyridine ring allows for the precise spatial arrangement of substituents, enabling them to interact with specific sub-pockets of a binding site. In this compound, the substituents are displayed in a defined orientation, which can be crucial for selectivity.

The table below summarizes the key features of the substituents in this compound and their potential roles in a pharmacophore model.

| Substituent | Position | Electronic Effect | Potential Pharmacophoric Role |

| Chloro | 5 | Electron-withdrawing | Lipophilic interactions, halogen bonding |

| Methoxy | 2 | Electron-donating (resonance), Electron-withdrawing (inductive) | Hydrogen bond acceptor, steric bulk, metabolic stability |

| Hydroxymethyl | 4 | Neutral | Hydrogen bond donor/acceptor, point of attachment for further modification |

Theoretical Studies on Molecular Recognition and Binding Interactions

Theoretical studies, such as molecular docking and quantum mechanics calculations, are invaluable tools for understanding the molecular recognition and binding interactions of pyridine-based ligands. While specific theoretical studies on this compound are not widely published, the principles of molecular recognition for substituted pyridines are well-documented.

Molecular docking simulations can predict the binding pose of this compound within a target's active site. These studies would likely reveal key interactions such as:

The pyridine nitrogen forming a hydrogen bond with a donor residue.

The hydroxymethyl group participating in a network of hydrogen bonds.

The chloro substituent engaging in hydrophobic or halogen bonding interactions. Halogen bonds are increasingly recognized as important non-covalent interactions in drug design.

Understanding these interactions at a molecular level is fundamental for designing new biologically active chemical entities. colab.ws The combined effect of surface complementarity, thermodynamics, and physicochemical properties governs the binding of a ligand to its target. colab.ws

Influence of Substituents on Structural Conformation in Biological Contexts

The substituents on the pyridine ring of this compound have a profound influence on its structural conformation and how it presents itself to a biological target. The chlorine atom at the 5-position and the methoxy group at the 2-position can exert steric and electronic effects that dictate the preferred conformation of the molecule.

The methoxy group, being in the ortho position to the pyridine nitrogen, can influence the orientation of the molecule upon binding. The rotation around the C2-O bond can be restricted by interactions with the protein, potentially locking the molecule into a bioactive conformation. Similarly, the hydroxymethyl group at the 4-position has rotational freedom that can allow it to adopt an optimal orientation for hydrogen bonding.

Strategies for Scaffold Optimization in Chemical Probe Discovery

A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific target. The this compound scaffold represents a potential starting point for the development of chemical probes. Strategies for optimizing this scaffold include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the pyridine ring can elucidate their contribution to activity and selectivity. For example, replacing the chloro group with other halogens or different functional groups can probe the importance of halogen bonding and lipophilicity.

Fragment-Based Drug Discovery: The this compound molecule can be considered a fragment that can be grown or linked with other fragments to generate more potent and selective compounds. The hydroxymethyl group provides a convenient handle for such modifications.

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties can lead to improved potency, selectivity, or pharmacokinetic properties. For instance, the methoxy group could be replaced with other small alkyl ethers.

Introduction of Reporter Groups: For use as a chemical probe, the scaffold can be derivatized with reporter groups such as fluorescent tags or biotin (B1667282) to allow for visualization or affinity purification of the target protein.

The development of the MCT4 inhibitor 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid serves as an excellent case study for scaffold optimization. nih.gov The initial hit was identified through a high-throughput screen and was subsequently optimized to improve its potency and selectivity, ultimately yielding a valuable tool for studying MCT4 biology. nih.govresearchgate.net This highlights the potential of pyridine-based scaffolds in the discovery of novel chemical probes. The systematic selection and use of such small molecules in biomedical research is of growing importance.

Emerging Applications and Advanced Materials Research Involving 5 Chloro 2 Methoxypyridin 4 Yl Methanol Derivatives

Liquid Crystalline Properties and Mesophase Behavior of Related Compounds

The incorporation of a pyridine (B92270) unit into molecular structures can significantly influence their liquid crystalline properties. The nitrogen atom in the pyridine ring alters the molecule's polarity, dipole moment, and potential for intermolecular interactions, which are critical factors in the formation of mesophases. rsc.org Research into pyridine-based thermotropic mesogens has revealed that these compounds can exhibit a range of liquid crystalline phases, such as nematic and smectic phases. rsc.org

For instance, calamitic (rod-shaped) mesogens containing a pyridine core have been synthesized and their thermal behavior studied. The position of the nitrogen atom within the aromatic core and the nature of the terminal groups play a crucial role in determining the type of mesophase and the temperature range of its stability. In some cases, the introduction of a pyridine ring can induce or stabilize liquid crystalline phases that are not observed in their purely carbocyclic analogues. rsc.org

Furthermore, the ability of the pyridine nitrogen to participate in hydrogen bonding or coordinate with metal ions opens up possibilities for creating metallomesogens and supramolecular liquid crystals with tunable properties. For example, halogen bonding has been shown to influence the mesogenic properties of azo pyridine complexes, with bromine-containing complexes exhibiting a smectic A phase. rsc.org

Photophysical Properties and Luminescent Mesogens Based on Similar Pyridine Scaffolds

Pyridine-containing compounds are of significant interest for their photophysical properties and potential as luminescent materials. The pyridine ring can act as an electron-accepting component in donor-acceptor architectures, leading to molecules with interesting charge-transfer characteristics and emission properties. nih.gov

A notable phenomenon observed in some pyridine-based luminogens is Aggregation-Induced Emission Enhancement (AIEE). beilstein-journals.orgbeilstein-journals.org In contrast to many conventional fluorescent dyes that suffer from aggregation-caused quenching in the solid state or in concentrated solutions, AIEE-active molecules exhibit enhanced fluorescence upon aggregation. This property is highly desirable for applications in solid-state lighting and sensing. For example, N-methyl-4-((pyridin-2-yl)amino)-substituted maleimide (B117702) derivatives with an acceptor-donor-acceptor (A-D-A) structure have been shown to exhibit AIEE properties in aqueous media, with fluorescence enhancement of up to 15 times. beilstein-journals.orgbeilstein-journals.org

The introduction of different substituents onto the pyridine ring provides a means to tune the photophysical properties, such as the emission wavelength and quantum yield. beilstein-journals.orgbeilstein-journals.orgubc.ca For instance, the presence of electron-withdrawing groups can significantly affect the fluorescence properties of pyridine derivatives. beilstein-journals.orgbeilstein-journals.org The ability to modify the emission characteristics through synthetic chemistry makes pyridine-based scaffolds versatile platforms for the development of new photoactive materials.

Below is a table summarizing the photophysical properties of some pyridine-based compounds.

| Compound Type | Key Structural Feature | Observed Photophysical Property | Application Area |

| N-methyl-4-((pyridin-2-yl)amino)-substituted maleimides | Acceptor-Donor-Acceptor | Aggregation-Induced Emission Enhancement (AIEE) | Luminescent Materials, Sensors |

| Imidazo[1,2-a]pyridine derivatives | Donor-Acceptor System | Positive Solvatochromism | Organic Light-Emitting Diodes (OLEDs) |

| Pyridine-bridged chromophores | Donor-Acceptor Architecture | Tunable Fluorescence Quantum Yield | Photoactive Materials |

Potential in Organic Electronic and Optoelectronic Devices

The electron-deficient nature of the pyridine ring makes it a suitable component for electron-transporting materials in organic electronic and optoelectronic devices. st-andrews.ac.uk Pyridine-containing polymers and small molecules have been investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).